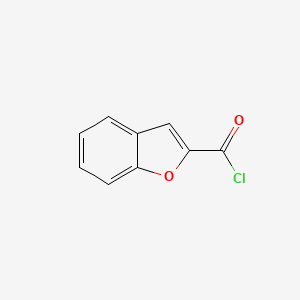

Chlorure de benzofuran-2-carbonyle

Vue d'ensemble

Description

Benzofuran-2-carbonyl chloride is a heterocyclic compound . It has the empirical formula C9H5ClO2, and a molecular weight of 180.59 . It is used in laboratory chemicals and in the synthesis of substances .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, a unique free radical cyclization cascade can construct a complex benzofuran derivative . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of Benzofuran-2-carbonyl chloride is represented by the SMILES string ClC(=O)c1cc2ccccc2o1 . The InChI key for this compound is ZJDRDTZQVOCKPI-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzofuran compounds, including Benzofuran-2-carbonyl chloride, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .Physical and Chemical Properties Analysis

Benzofuran-2-carbonyl chloride is a solid with a melting point of 53-57 °C . It has a density of 1.36g/cm3 and a boiling point of 260.8ºC at 760 mmHg .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du benzofurane ont été étudiés pour leurs propriétés anticancéreuses. Certains composés ont montré des effets inhibiteurs importants de la croissance cellulaire sur divers types de cellules cancéreuses, y compris la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire .

Agents antimicrobiens

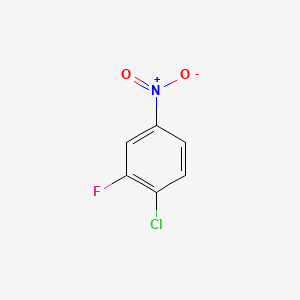

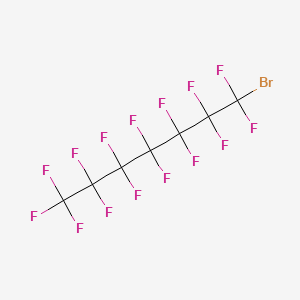

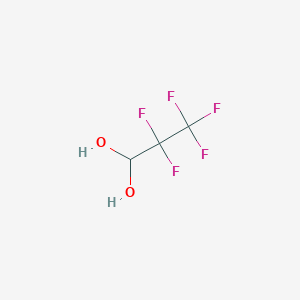

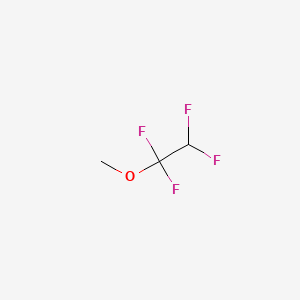

La structure du benzofurane permet des modifications qui peuvent améliorer l'activité antimicrobienne. Les substituants contenant des halogènes ou des groupes hydroxyle à certaines positions sur le cycle benzofurane ont présenté de bonnes propriétés antimicrobiennes .

Thérapeutique cardiovasculaire

Certains composés du benzofurane peuvent affecter les canaux ioniques cardiaques, inhibant l'afflux rapide d'ions sodium dans les fibres de conduction auriculaires et myocardiques. Cela peut ralentir la vitesse de conduction et réduire l'autonomie du nœud sinusal, ce qui les rend utiles dans le traitement de conditions telles que la tachycardie supraventriculaire paroxystique .

Propriétés antioxydantes

Les dérivés du benzofurane peuvent posséder des activités antioxydantes qui pourraient être bénéfiques pour protéger contre les maladies liées au stress oxydatif .

Applications antivirales

Des études ont indiqué que certains composés du benzofurane présentent des activités antivirales, qui pourraient être explorées plus en profondeur pour des utilisations thérapeutiques potentielles .

Conception et découverte de médicaments

En raison de leurs activités biologiques diverses et de leur polyvalence structurelle, les dérivés du benzofurane sont des échafaudages précieux dans la conception et la découverte de médicaments. Ils offrent un large éventail de possibilités pour développer de nouvelles thérapies avec des potentiels de thérapie ciblée et des effets secondaires minimes .

Mécanisme D'action

Target of Action

Benzofuran-2-carbonyl chloride, like other benzofuran derivatives, has been found to exhibit strong biological activities .

Mode of Action

Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that Benzofuran-2-carbonyl chloride may interact with its targets in a similar manner.

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Action Environment

It is known that the chemical properties of benzofuran derivatives can be influenced by the presence of different substituents , which could potentially be affected by environmental conditions.

Safety and Hazards

Orientations Futures

Benzofuran compounds, including Benzofuran-2-carbonyl chloride, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . Future research could focus on optimizing these compounds for therapeutic use and exploring their full potential for the treatment of various diseases .

Analyse Biochimique

Biochemical Properties

Benzofuran-2-carbonyl chloride, like other benzofuran derivatives, has been found to have strong biological activities

Cellular Effects

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDRDTZQVOCKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194515 | |

| Record name | 2-Benzofurancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-28-6 | |

| Record name | 2-Benzofurancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41717-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzofurancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzofuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

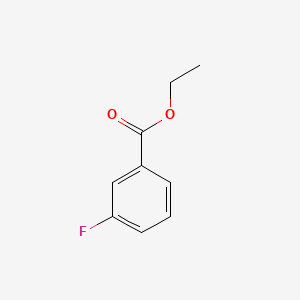

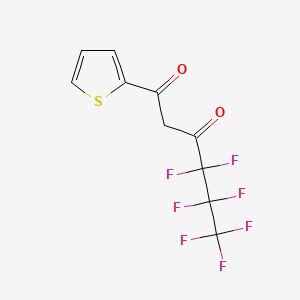

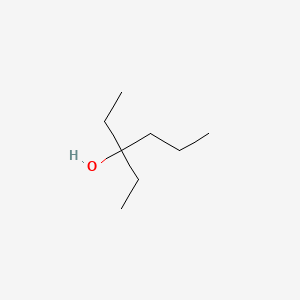

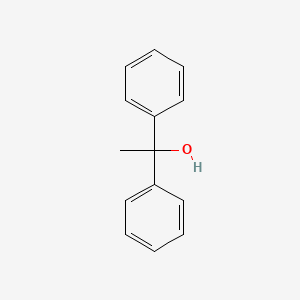

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.